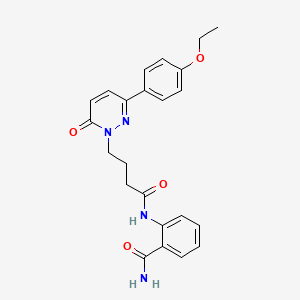

2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Description

Properties

IUPAC Name |

2-[4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-2-31-17-11-9-16(10-12-17)19-13-14-22(29)27(26-19)15-5-8-21(28)25-20-7-4-3-6-18(20)23(24)30/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H2,24,30)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPNNNNCSBRENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.

Attachment of the ethoxyphenyl group: This step involves the reaction of the pyridazinone intermediate with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

Formation of the benzamide moiety: The final step involves the amidation of the intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-ethoxybenzoic acid.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammatory and cancer pathways.

Pathway Modulation: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

4-(2-nitrophenoxy)benzamide: Another benzamide derivative with potential antiviral properties.

2-methylquinoline: A compound with a similar heterocyclic core used in medicinal chemistry.

Uniqueness

2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide , also known by its CAS number, exhibits a complex structure that suggests potential biological activity, particularly in the realm of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.5 g/mol. The structure features a pyridazinone ring and an ethoxyphenyl group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O3 |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 946216-15-5 |

| Solubility | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival.

- Receptor Interaction : Binding to cellular receptors can alter signal transduction pathways, potentially leading to apoptosis in cancer cells.

- Gene Expression Modulation : It may influence the expression of genes related to cell growth and apoptosis.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on pyridazinone derivatives have shown promising results in inhibiting cell growth in human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma).

Table 2: Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO Derivative | MCF7 | 0.5 |

| PIB-SO Derivative | HT-29 | 0.7 |

| PIB-SO Derivative | M21 | 0.9 |

*Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays have demonstrated that derivatives of this compound can effectively block angiogenesis and tumor growth, comparable to established agents like combretastatin A-4 (CA-4). The low toxicity observed in these assays indicates a favorable therapeutic index.

- Cell Cycle Analysis : The impact on cell cycle progression has been assessed, revealing that treatment with the compound leads to G2/M phase arrest, which is critical for preventing cancer cell division.

Q & A

Basic: What are the key considerations in designing a synthetic route for 2-(4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, with critical attention to:

- Stepwise Functionalization : Sequential introduction of the 4-ethoxyphenyl, pyridazinone, and benzamide moieties to avoid side reactions .

- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation and pyridazinone ring closure. Catalysts like EDCI/HOBt or DCC improve coupling efficiency .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures ≥95% purity. LC-MS or TLC monitors intermediate purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

A combination of techniques is required:

- 1H/13C NMR : Assigns proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.0 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

- IR Spectroscopy : Identifies carbonyl stretches (pyridazinone C=O at ~1670 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups for anticancer activity?

Answer:

Methodological approaches include:

- Systematic Substituent Variation : Replace the 4-ethoxyphenyl group with halogenated or alkylated analogs to assess hydrophobicity/electronic effects .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay) and compare IC50 values. For example, methoxy-to-ethoxy substitutions may enhance membrane permeability .

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with targets like topoisomerase II or kinases .

| Substituent | Biological Activity (IC50, μM) | Key Observation |

|---|---|---|

| 4-Ethoxyphenyl | 0.45 ± 0.02 | Baseline activity |

| 4-Fluorophenyl | 1.20 ± 0.15 | Reduced potency |

| 4-Methoxyphenyl | 0.50 ± 0.03 | Similar activity |

Advanced: What experimental strategies resolve contradictions in reported biological activities?

Answer:

Discrepancies (e.g., conflicting IC50 values) can be addressed via:

- Assay Reprodubility : Standardize cell lines (ATCC authentication), culture conditions (e.g., serum concentration), and endpoint measurements (e.g., luminescence vs. colorimetric) .

- Orthogonal Assays : Confirm antiproliferative activity with clonogenic assays or apoptosis markers (Annexin V/PI) .

- Pharmacokinetic Profiling : Evaluate metabolic stability (microsomal assays) to rule out false negatives from rapid degradation .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2–8, 37°C) for 24–72 hours. Monitor degradation via HPLC; pyridazinone rings may hydrolyze under acidic conditions .

- Thermal Stability : Accelerated stability studies (40°C/75% RH) over 1–3 months. DSC/TGA identifies polymorphic transitions .

- Solubility : Use shake-flask method in PBS or simulated gastric fluid. Low solubility (<10 μg/mL) may necessitate prodrug strategies .

Advanced: What experimental designs are optimal for enzyme inhibition studies?

Answer:

- Enzyme Kinetics : Use Michaelis-Menten assays (varying substrate concentrations) to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion for oxidoreductases .

- Controls : Include positive controls (known inhibitors) and solvent controls (DMSO ≤0.1%) .

- IC50 Determination : Dose-response curves (8–12 concentrations) with nonlinear regression analysis (GraphPad Prism) .

Advanced: How to evaluate environmental impact during preclinical development?

Answer:

- Ecotoxicology Assays : Test on model organisms (Daphnia magna, algae) for LC50/EC50 values. Pyridazinone derivatives may exhibit moderate aquatic toxicity .

- Biodegradation : OECD 301F test to assess microbial degradation over 28 days. Persistent compounds require structural modification .

- Bioaccumulation : LogP measurements (shake-flask) predict lipid solubility. LogP >3 indicates potential bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.